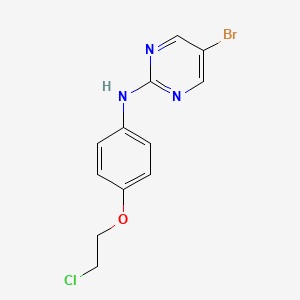
(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine: is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via a reductive amination process, using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure consistent product quality.
Catalytic Amination: Employing high-pressure reactors for the amination step to increase yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects.
相似化合物的比较
Similar Compounds
(1R)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of a methyl group.
(1R)-1-(2-fluoro-4-methylphenyl)ethan-1-amine: Similar structure but with the methyl group in a different position.
(1R)-1-(2-chloro-3-methylphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: : The unique combination of the fluorine and methyl groups in (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine imparts specific chemical and biological properties that differentiate it from other similar compounds. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in pharmaceutical research.
属性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC 名称 |
(1R)-1-(2-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI 键 |
ORJWJQHCLRVBPA-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@@H](C)N)F |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)
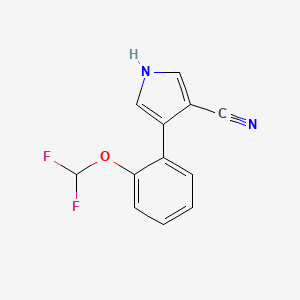
![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
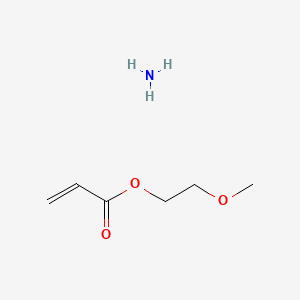

![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
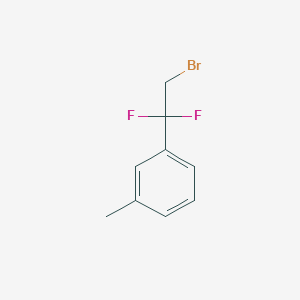
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
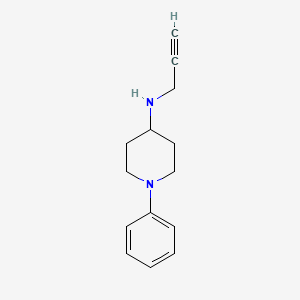
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
